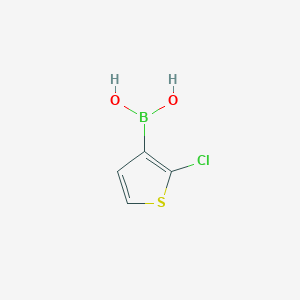
2-氯噻吩-3-硼酸
描述
Synthesis Analysis
The synthesis of 2-Chlorothiophene-3-boronic acid derivatives can be approached through the electrochemical polymerization of 3-chlorothiophene in mixed electrolytes containing boron trifluoride diethyl etherate and sulfuric acid, achieving conductive poly(3-chlorothiophene) films with varying properties based on the electrolyte composition (Xu et al., 2003). Additionally, boronic acids serve as versatile building blocks for constructing complex molecular architectures, including polymers and nanostructures, through reversible condensation reactions (Severin, 2009).
Molecular Structure Analysis
The molecular structure of 2-Chlorothiophene-3-boronic acid and its derivatives plays a crucial role in their chemical reactivity and physical properties. Studies on boron(III) subphthalocyanines have revealed how different substituents on the thiophene ring can influence the optical and electrochemical properties of these compounds, suggesting that the position and nature of substituents on the thiophene ring are key factors in designing materials with desired properties (Rey et al., 1998).
Chemical Reactions and Properties
2-Chlorothiophene-3-boronic acid and its polymers exhibit a range of chemical reactions and properties, with polymer films showing significant conductivity and electrochemical behavior (Xu et al., 2001). The incorporation of boronic acid into graphene oxide structures demonstrates enhanced electrochemical performance, showcasing the potential of boronic acid derivatives in improving the functionality of graphene-based materials (Pourazadi et al., 2013).
Physical Properties Analysis
The physical properties of 2-Chlorothiophene-3-boronic acid derivatives, such as their conductivity and morphology, are significantly influenced by the synthesis conditions, including the electrolyte composition and the applied potential. This is evident in the preparation of poly(3-chlorothiophene) films, where the generation potential significantly affects the film's physical and electrochemical properties (Aradilla et al., 2012).
Chemical Properties Analysis
The chemical properties of 2-Chlorothiophene-3-boronic acid are characterized by its reactivity in various chemical reactions, including its use in the synthesis of borylated thiophenes via formal thioboration, demonstrating its utility in accessing thiophene derivatives with functionalized boron centers (Bel Abed & Blum, 2018). Additionally, the reactivity of boronic acids in creating complex molecular architectures underscores their importance as versatile building blocks in organic synthesis and material science.
科学研究应用
-
Chemical Biology and Medicinal Chemistry
- Boronic acids, including 2-Chlorothiophene-3-boronic acid, have found numerous applications in chemical biology and medicinal chemistry .
- They are used in reversible click reactions, which have applications in these fields .
- The mechanism of reversible kinetics of these reactions is being studied, and it’s of utmost importance to any stimuli-responsive biological and material chemistry explorations .
-
Biomedical Devices and Material Chemistry
-
Sensing Applications
-
Biological Labelling and Protein Manipulation
-
Controlled Release of Insulin
-
Synthetic Receptors for Low Molecular Compounds
-
Cell Labelling
-
Electrophoresis of Glycated Molecules
-
Building Materials for Microparticles
-
Pharmaceuticals and Agrochemicals
-
Suzuki-Miyaura Cross-Couplings
安全和危害
未来方向
Boronic acids, including 2-Chlorothiophene-3-boronic acid, are increasingly utilized in diverse areas of research . They are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials . The exploration of novel chemistries using boron to fuel emergent sciences is a promising future direction .
属性
IUPAC Name |
(2-chlorothiophen-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BClO2S/c6-4-3(5(7)8)1-2-9-4/h1-2,7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVLMZZYJOJCTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(SC=C1)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625099 | |
| Record name | (2-Chlorothiophen-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorothiophene-3-boronic acid | |
CAS RN |
177734-82-6 | |
| Record name | B-(2-Chloro-3-thienyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177734-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chlorothiophen-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chlorothiophene-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B67288.png)
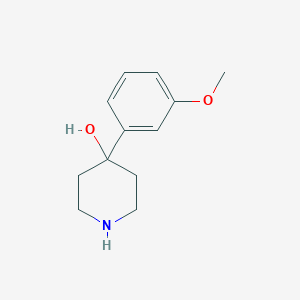
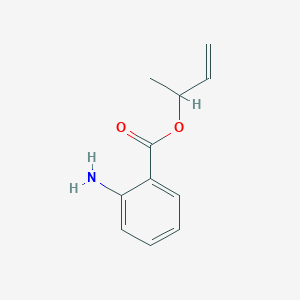
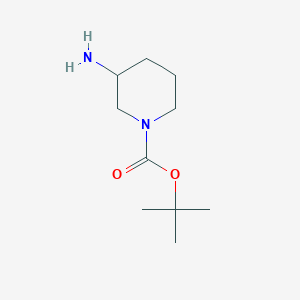
![2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B67294.png)
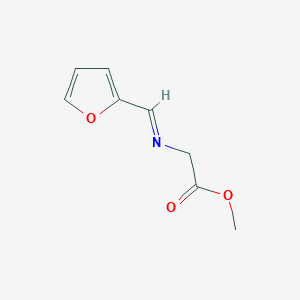
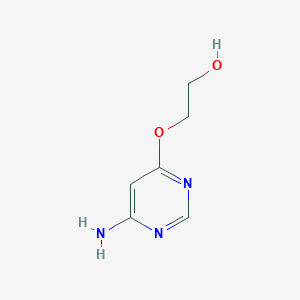
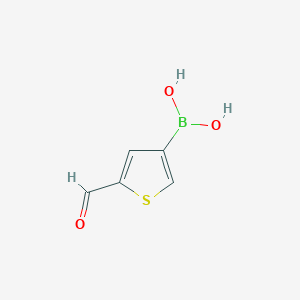
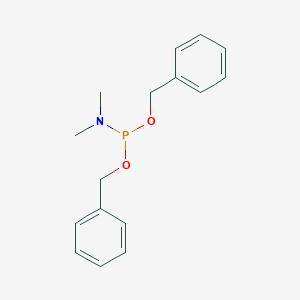
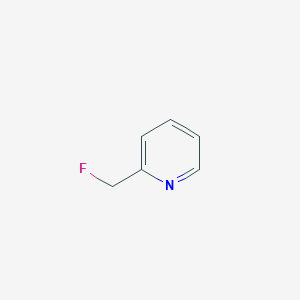
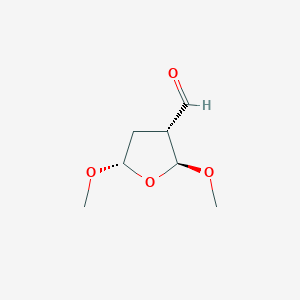
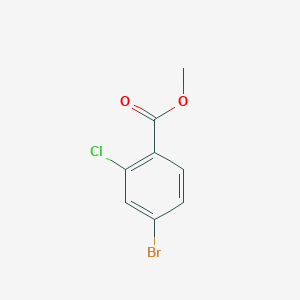
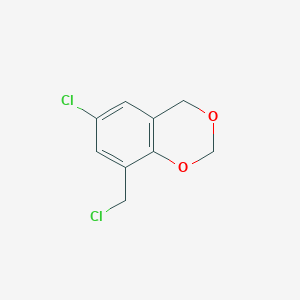
![4-[(3,4-Dichlorophenyl)methoxy]-3-nitrobenzaldehyde](/img/structure/B67314.png)